molecular formula C11H11F3O B2398156 2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane CAS No. 2248273-52-9

2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane

Cat. No.: B2398156
CAS No.: 2248273-52-9
M. Wt: 216.203
InChI Key: LUGVOIOJZHEHCK-UHFFFAOYSA-N
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Description

2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with an epoxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature and pH conditions . The reaction proceeds through the formation of an intermediate epoxide, which is subsequently isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity, along with advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry as a pharmacophore for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications compared to other similar compounds .

Properties

IUPAC Name

2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-10(7-15-10)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVOIOJZHEHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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